![molecular formula C22H26F2N2O4 B2521733 N-(2,6-difluorophenyl)-4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine-1-carboxamide CAS No. 1396767-93-3](/img/structure/B2521733.png)
N-(2,6-difluorophenyl)-4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound N-(2,6-difluorophenyl)-4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine-1-carboxamide is a chemically synthesized molecule that likely exhibits a range of biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar piperidine derivatives and their synthesis, which can be extrapolated to hypothesize about the properties and potential uses of the compound .
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step reactions that can include the formation of intermediates such as piperidone or the use of catalysts to improve yield and selectivity. For example, the synthesis of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides involved evaluating their inotropic activity, which suggests that similar synthetic strategies could be applied to the compound of interest . Additionally, the use of Lewis basic catalysts derived from l-piperazine-2-carboxylic acid for the hydrosilylation of N-aryl imines indicates that such catalysts could potentially be used in the synthesis of N-(2,6-difluorophenyl)-4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine-1-carboxamide to achieve high yields and selectivity .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by the presence of the piperidine ring, which is a six-membered ring containing one nitrogen atom. The substitution on the piperidine ring, as well as the presence of additional functional groups, can significantly affect the molecule's biological activity and physical properties. For instance, the presence of a difluoromethyl group as seen in the diastereoselective synthesis of N-(α-methylbenzyl)-6-difluoromethyl-4-hydroxy-4-(4-chlorophenyl)piperidines suggests that the introduction of fluorine atoms can influence the stereochemistry and reactivity of the compound .
Chemical Reactions Analysis
Piperidine derivatives can participate in various chemical reactions, including condensation reactions to form fused heterocyclic systems, as demonstrated by the synthesis of N,N-dimethyl(diethyl)-7-aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides . This suggests that the compound N-(2,6-difluorophenyl)-4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine-1-carboxamide could also undergo similar reactions, potentially leading to the formation of complex heterocyclic structures with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary widely depending on their substitution patterns and functional groups. Solubility in organic solvents, melting points, and stability are all important factors that can be inferred from the synthesis and characterization of similar compounds. For example, the solubility of N,N-dimethyl(diethyl)-7-aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides in organic solvents like chloroform and their insolubility in water provide a basis for predicting the solubility profile of the compound . Additionally, the presence of difluorophenyl and dimethoxybenzyl groups is likely to influence the compound's lipophilicity and potential interactions with biological targets.
Eigenschaften
IUPAC Name |
N-(2,6-difluorophenyl)-4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2N2O4/c1-28-17-10-16(11-18(12-17)29-2)14-30-13-15-6-8-26(9-7-15)22(27)25-21-19(23)4-3-5-20(21)24/h3-5,10-12,15H,6-9,13-14H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPVDEKLITZVCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)C(=O)NC3=C(C=CC=C3F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.